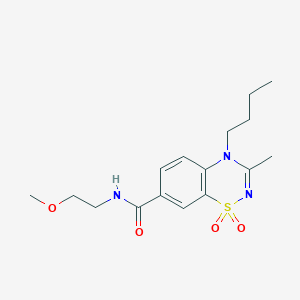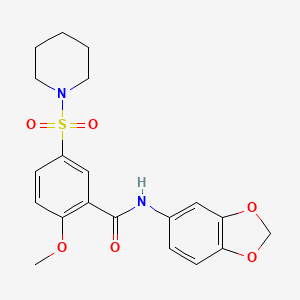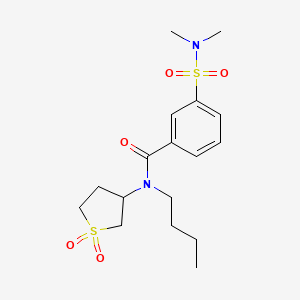
N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that features a combination of sulfonyl, thiophene, pyridine, and oxalamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide likely involves multiple steps, starting from commercially available precursors. A possible synthetic route could include:
Formation of the phenylsulfonyl-thiophene intermediate: This might involve the sulfonylation of thiophene with a phenylsulfonyl chloride in the presence of a base.
Alkylation: The intermediate could then be alkylated with a suitable reagent to introduce the ethyl linker.
Coupling with pyridine: The ethyl-linked intermediate could be coupled with a pyridine derivative using a suitable coupling reagent.
Formation of the oxalamide: Finally, the oxalamide moiety could be introduced through a reaction with oxalyl chloride and an amine.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide could undergo various types of chemical reactions, including:
Oxidation: The thiophene ring could be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) could be reduced to amines.
Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) could be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride could be employed.
Substitution: Halogenating agents or nucleophiles like amines or thiols could be used under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
科学的研究の応用
N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide could have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Possible applications in the development of organic semiconductors or conductive polymers.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and oxalamide groups might play a role in binding to the target, while the thiophene and pyridine rings could influence the compound’s electronic properties.
類似化合物との比較
Similar Compounds
N1-(2-(phenylsulfonyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide: Lacks the thiophene ring.
N1-(2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide: Lacks the phenylsulfonyl group.
N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide: Lacks the pyridin-4-ylmethyl group.
Uniqueness
The presence of both the phenylsulfonyl and thiophene groups in N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide makes it unique compared to similar compounds
特性
分子式 |
C20H19N3O4S2 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C20H19N3O4S2/c24-19(22-13-15-8-10-21-11-9-15)20(25)23-14-18(17-7-4-12-28-17)29(26,27)16-5-2-1-3-6-16/h1-12,18H,13-14H2,(H,22,24)(H,23,25) |
InChIキー |
YDBVMPNTJSKXDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=NC=C2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251650.png)


![N-(4-acetylphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251674.png)
![2-(4-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11251675.png)
![N-(4-isopropylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11251676.png)
![6-chloro-N-(2-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251678.png)

![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11251697.png)
![2-Methyl-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11251701.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11251712.png)


